Studies have shown that FN-1501 can inhibit two important enzymes called FLT3 and CDKs. FLT3 is a receptor tyrosine kinase that plays a role in the growth and development of blood cells. CDKs are a family of enzymes that are involved in cell cycle regulation. Mutations in these enzymes are common in AML and can contribute to the uncontrolled growth of leukemia cells. ()
FN-1501 has also been shown to have antiproliferative activity, meaning it can slow or stop the growth of cancer cells. In studies, FN-1501 was effective at killing AML cells in cell culture. ()
FN-1501, also known as LT-171-861, is a novel small molecule that functions primarily as a tyrosine kinase inhibitor. It targets several important kinases, including the FMS-like tyrosine kinase 3 and cyclin-dependent kinases 4 and 6. This compound is part of a broader class of multi-kinase inhibitors that are being investigated for their potential in treating various cancers, particularly acute myeloid leukemia. FN-1501's unique structure allows it to engage multiple signaling pathways, making it a promising candidate for targeted cancer therapies .
FN-1501 exhibits significant biological activity against a range of cancer cell lines. Its dual inhibition of cyclin-dependent kinases 4 and 6 has been shown to effectively halt cell proliferation in tumors that are dependent on these pathways. Furthermore, FN-1501's ability to inhibit FMS-like tyrosine kinase 3 is particularly relevant in acute myeloid leukemia, where aberrant signaling through this kinase is common. Studies indicate that FN-1501 can induce cell cycle arrest and apoptosis in sensitive cancer cells, highlighting its potential as an effective therapeutic agent .
The synthesis of FN-1501 involves several key steps:
FN-1501 has several applications in cancer therapeutics:
Interaction studies involving FN-1501 have revealed its complex pharmacodynamics:
Several compounds share structural or functional similarities with FN-1501. Here are some notable examples:
Compound Name | Target Kinases | Unique Features |
---|---|---|
Palbociclib | Cyclin-dependent kinases 4/6 | Selective inhibitor; FDA-approved for breast cancer |
Abemaciclib | Cyclin-dependent kinases 4/6 | Also inhibits CDK9; used in various cancers |
Quizartinib | FMS-like tyrosine kinase 3 | Focused on acute myeloid leukemia; covalent binding |
Sorafenib | Multiple receptor tyrosine kinases | Broad-spectrum inhibitor; includes antiangiogenic properties |
FN-1501 stands out due to its dual-targeting mechanism involving both FMS-like tyrosine kinase 3 and cyclin-dependent kinases, which may provide a more comprehensive approach to treating cancers characterized by these pathways .
FN-1501, also known by its systematic name N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1H-pyrazole-5-carboxamide, is a multi-kinase inhibitor with a complex molecular structure [1]. The molecular formula of FN-1501 is C22H25N9O, with a molecular weight of 431.5 g/mol [1] [3]. This compound contains multiple nitrogen-containing heterocyclic rings that contribute to its biological activity and chemical properties [2].
The structural elucidation of FN-1501 has been accomplished through various analytical techniques commonly employed in organic chemistry [5]. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, has been instrumental in determining the connectivity of atoms within the molecule [5] [22]. Mass spectrometry (MS) has been utilized to confirm the molecular weight and fragmentation patterns, providing additional evidence for the proposed structure [5]. Infrared (IR) spectroscopy has helped identify functional groups present in the molecule [5].
X-ray crystallography has likely been employed to determine the three-dimensional arrangement of atoms in FN-1501, providing definitive structural information [5]. This technique is particularly valuable for confirming the spatial orientation of the various heterocyclic rings and substituents within the molecule [5]. The combination of these spectroscopic and analytical methods follows a systematic approach to structure determination: first establishing the molecular formula, then identifying functional groups, and finally elucidating the connectivity of atoms [5].
FN-1501 contains several important functional groups that contribute to its chemical properties and biological activity [1] [16]. The molecule features a pyrazole-carboxamide core structure, which includes a pyrazole ring with a carboxamide group attached [2]. This carboxamide group forms an amide bond with a phenyl ring that is further substituted with a methylpiperazine moiety via a methylene bridge [1].
The compound also contains a pyrrolo[2,3-d]pyrimidine system connected to the pyrazole ring through an amino linkage [1]. This creates a secondary amine functional group that serves as a hydrogen bond donor [1] [16]. The pyrrolo[2,3-d]pyrimidine system itself contains multiple nitrogen atoms that can act as hydrogen bond acceptors [16].
Key functional groups in FN-1501 include:
These functional groups participate in various types of chemical bonds, including carbon-carbon single and double bonds, carbon-nitrogen bonds, and carbon-oxygen double bonds [16]. The presence of multiple nitrogen atoms in the heterocyclic rings provides sites for hydrogen bonding and potential interactions with biological targets [16].
FN-1501 demonstrates specific solubility characteristics that are important for both its chemical handling and biological applications [10]. The compound shows limited solubility in common organic solvents but exhibits good solubility in dimethyl sulfoxide (DMSO), with a solubility of at least 50 mg/mL (115.88 mM) [10]. This high solubility in DMSO makes it a preferred solvent for preparing stock solutions of FN-1501 for various experimental purposes [10].
The solubility properties of FN-1501 are influenced by its structural features, particularly the presence of both hydrophilic and hydrophobic moieties [7]. The methylpiperazine group contributes to water solubility due to its basic nitrogen atoms that can be protonated in aqueous environments [7]. In contrast, the aromatic rings (pyrazole, pyrimidine, and phenyl) contribute to the compound's hydrophobic character and enhance its solubility in organic solvents [7].
Based on structural analogs, FN-1501 likely shows slight solubility in chloroform and methanol, similar to related compounds containing the 4-[(4-methylpiperazin-1-yl)methyl] moiety [7]. The presence of multiple nitrogen atoms in the heterocyclic rings provides hydrogen bond acceptor sites that can interact with protic solvents, potentially enhancing solubility in such media [7] [10].
FN-1501 exhibits specific stability characteristics that are important for its storage, handling, and potential applications [10]. The compound is recommended to be stored as a solid at -20°C for long-term stability, suggesting sensitivity to degradation at higher temperatures [10]. When dissolved in solvents such as DMSO, FN-1501 should be stored at -80°C to maintain stability for up to two years [10].
The stability of FN-1501 is influenced by its chemical structure, particularly the presence of potentially reactive functional groups [10]. The amide bond and the secondary amine linkage may be susceptible to hydrolysis under strongly acidic or basic conditions [10]. The heterocyclic rings, while generally stable, may undergo oxidation or other transformations under harsh conditions [10].
Pharmacokinetic studies of FN-1501 have provided insights into its in vivo stability [8]. The compound has a terminal half-life ranging from 12.7 to 18.7 hours, indicating reasonable metabolic stability [8]. This half-life is consistent across different dose levels, suggesting that the metabolic pathways responsible for its clearance are not saturated at therapeutic concentrations [8].
FN-1501 exhibits distinctive spectroscopic properties that are valuable for its identification and characterization [22]. Nuclear Magnetic Resonance (NMR) spectroscopy of FN-1501 would reveal characteristic signals corresponding to its various structural components [22]. The 1H NMR spectrum would show signals for the aromatic protons of the phenyl, pyrazole, and pyrrolo[2,3-d]pyrimidine rings, typically in the range of 6.5-8.5 ppm [22]. The methylene bridge protons would appear as a singlet around 3.5-4.0 ppm, while the methylpiperazine protons would show signals in the 2.0-3.0 ppm range [22].
Mass spectrometric analysis of FN-1501 reveals a molecular ion peak at m/z 432.22548 [M+H]+, confirming its molecular weight [3]. Additional characteristic fragments would include those resulting from the cleavage of the amide bond and fragmentation of the heterocyclic rings [3]. The predicted collision cross-section (CCS) for the [M+H]+ ion is 196.4 Ų [3].
Infrared spectroscopy of FN-1501 would show characteristic absorption bands for the functional groups present in the molecule [5]. The amide carbonyl group would exhibit a strong absorption band around 1650-1700 cm-1, while the N-H stretching vibrations of the secondary amine and amide groups would appear in the 3300-3500 cm-1 region [5]. The aromatic C=C and C=N stretching vibrations would be observed in the 1400-1600 cm-1 range [5].
Molecular docking studies have provided insights into the binding interactions of FN-1501 with its target proteins [11]. These studies reveal that FN-1501 can dock into the ligand binding site of proteins such as ABCB1 with an affinity score of -9.77 kcal/mol, indicating strong binding interactions [11]. The binding is primarily stabilized by hydrophobic interactions, pi-pi stacking, cation-pi interactions, and hydrogen bonds with specific amino acid residues [11].
FN-1501-propionic acid is a significant derivative of FN-1501 that has been developed for specific chemical applications [13]. This derivative incorporates a propionic acid moiety into the FN-1501 structure, which introduces a carboxylic acid functional group [13]. Propionic acid itself is a three-carbon carboxylic acid with the formula CH3CH2COOH [12].
The introduction of the propionic acid group to FN-1501 creates a molecule that can serve as a ligand for cyclin-dependent kinases, particularly CDK2 and CDK9 [13]. This modification is particularly valuable for the development of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules designed to induce targeted protein degradation [13].
FN-1501-propionic acid has been specifically utilized in the design of PROTAC CDK2/9 degraders when combined with a cereblon (CRBN) ligand [13]. The carboxylic acid group provides a convenient handle for conjugation to other molecules through amide bond formation, enabling the creation of these bifunctional molecules [13]. This application highlights the importance of structural modifications in expanding the utility of FN-1501 beyond its original purpose [13].
FN-1501 belongs to a broader class of compounds featuring pyrazole and pyrimidine heterocycles, which have been extensively studied for their biological activities [14]. Pyrazolo[1,5-a]pyrimidine derivatives, which share structural similarities with FN-1501, have been developed as inhibitors of various kinases, including tropomyosin receptor kinase (TRK) inhibitors [14].
Research has shown that the positioning of substituents on the pyrazole and pyrimidine rings significantly influences the biological activity of these compounds [14]. For instance, the presence of an amide bond at the third position of the pyrazolo[1,5-a]pyrimidine ring enhances activity against certain kinases [14]. Similarly, substitution with specific groups at the fifth position, such as a 2,5-difluorophenyl-substituted pyrrolidine, can further increase inhibitory potency [14].
The structural relationship between FN-1501 and these pyrazole-pyrimidine compounds provides valuable insights into structure-activity relationships [14]. The pyrazole-carboxamide moiety present in FN-1501 is a common structural feature in many kinase inhibitors, highlighting its importance for biological activity [14]. The pyrrolo[2,3-d]pyrimidine system in FN-1501 is related to the pyrazolo[1,5-a]pyrimidine core found in other kinase inhibitors, suggesting similar binding interactions with target proteins [14].
A comparative analysis of FN-1501 with its structural analogs and derivatives reveals important structure-activity relationships [9]. FN-1501 belongs to a series of 1H-pyrazole-3-carboxamide derivatives that have been designed and synthesized to exhibit inhibitory activities against FLT3 and cyclin-dependent kinases (CDKs) [2] [9].
Structure-activity relationship studies have demonstrated that the incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole ring is critical for FLT3 and CDK inhibition [2] [9]. This structural feature is present in FN-1501, which contains a pyrrolo[2,3-d]pyrimidine system connected to the pyrazole ring through an amino linkage [2].
The methylpiperazine moiety attached to the phenyl ring in FN-1501 contributes to its pharmacokinetic properties and target binding [9]. Similar structural elements are found in other kinase inhibitors, where basic nitrogen-containing groups often enhance binding to the ATP-binding pocket of kinases [9].
Molecular docking studies of FN-1501 and related compounds into the active site of FLT3 have revealed that these molecules bind in a manner consistent with type I kinase inhibitors [9]. The orientation involves the formation of hydrogen bonds with the hinge region of the kinase, while hydrophobic interactions with specific amino acid residues further stabilize the binding [9]. These binding interactions are influenced by the specific substituents present in FN-1501 and its analogs, highlighting the importance of structural modifications in optimizing biological activity [9].
The synthesis of FN-1501 involves a multi-step process that builds upon key intermediates to construct the complex molecular structure [17]. While the specific synthetic route for FN-1501 is not fully detailed in the available literature, insights can be gained from the synthesis of related compounds [17].
For the synthesis of FN-1501, the pyrazole-carboxamide core would likely be constructed first, followed by the attachment of the pyrrolo[2,3-d]pyrimidine system through an amino linkage [17]. The phenyl ring with the methylpiperazine substituent would be prepared separately and then coupled to the pyrazole-carboxamide core through amide bond formation [17].
The synthesis may involve the use of protecting groups to prevent unwanted side reactions during the various coupling steps [17]. Palladium-catalyzed amination reactions are often employed for the formation of carbon-nitrogen bonds in similar compounds, suggesting their potential use in the synthesis of FN-1501 [17].
The synthesis of FN-1501 likely involves several key reaction mechanisms that are common in the preparation of heterocyclic compounds [19] [20]. One important mechanism is nucleophilic substitution, which plays a role in the formation of carbon-nitrogen bonds [19]. This can occur through either an SN1 or SN2 mechanism, depending on the specific substrates and reaction conditions [19].
The SN1 mechanism involves a two-step process beginning with the loss of a leaving group to form a carbocation intermediate, followed by nucleophilic attack [19]. This mechanism is favored for tertiary substrates and proceeds with a rate that is dependent only on the concentration of the substrate [19]. In contrast, the SN2 mechanism involves a concerted process where the nucleophile attacks the substrate as the leaving group departs, resulting in an inversion of configuration at the reaction center [19].
Amide bond formation, which is crucial for connecting the pyrazole-carboxamide core to the phenyl ring in FN-1501, typically involves the reaction of a carboxylic acid derivative (such as an acid chloride or activated ester) with an amine [20]. This reaction proceeds through a nucleophilic acyl substitution mechanism, where the amine attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to form the amide bond [20].
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, may be employed for the formation of carbon-nitrogen bonds in the synthesis of FN-1501 [17]. These reactions involve the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the carbon-nitrogen bond [17].
The purification of FN-1501 and similar compounds typically involves a combination of techniques to achieve the high purity required for biological and pharmaceutical applications [21] [24]. Chromatography is one of the most powerful techniques for protein and small molecule purification, allowing for the separation of compounds based on their unique physicochemical properties [21].
Ion exchange chromatography may be employed for the purification of FN-1501, particularly if the compound is isolated as a salt [21]. This technique separates compounds based on their charge characteristics, with the methylpiperazine moiety in FN-1501 providing a basic site that can be protonated under appropriate conditions [21].
High-performance liquid chromatography (HPLC) is likely a key method for the final purification of FN-1501, allowing for the separation of closely related impurities [21]. Reverse-phase HPLC, which separates compounds based on their hydrophobicity, is particularly useful for the purification of compounds containing both hydrophilic and hydrophobic moieties, such as FN-1501 [21].
For the final polishing step in the purification process, size exclusion chromatography (also known as gel filtration) may be employed to remove any remaining impurities, particularly those with molecular weights significantly different from FN-1501 [24]. This technique separates compounds based on their size and shape, with larger molecules eluting before smaller ones [24].
Hydrophilic groups play a crucial role in the biochemical activity of FN-1501, particularly in maintaining optimal binding affinity and selectivity for target kinases. Research has demonstrated that the incorporation of hydrophilic moieties in FN-1501 derivatives significantly influences their kinase inhibitory activities [1]. The modification of FN-1501 by optimizing moieties that bind to hydrophilic regions in FLT3 has led to the discovery of compounds with enhanced FLT3 and cyclin-dependent kinase inhibitory activities [1].
The piperazine ring system in FN-1501 contains basic nitrogen atoms that contribute to the hydrophilic character of the molecule. These nitrogen atoms are capable of forming hydrogen bonds with target proteins and can exist in protonated forms under physiological conditions, enhancing water solubility and bioavailability [2] [3]. The methylpiperazine substituent attached to the phenyl ring provides essential hydrophilic interactions that are critical for maintaining the proper orientation within the active sites of target kinases [4].
Studies of FN-1501 derivatives have revealed that modifications affecting the hydrophilic character can dramatically alter kinase selectivity. For instance, derivatives with altered hydrophilic groups showed decreased activities against CDK4 compared to FN-1501, confirming that hydrophilic groups are important for binding to CDK4 [1]. The pyrimidine nitrogen atoms in the pyrrolopyrimidine core also contribute significantly to the hydrophilic character, enabling crucial hydrogen bonding interactions with the hinge regions of target kinases [5].
The aromatic ring systems in FN-1501 are fundamental structural elements that determine both binding affinity and selectivity for target kinases. The molecule contains three distinct aromatic systems: a pyrazole ring, a phenyl ring, and a pyrrolopyrimidine ring system. Each of these aromatic components serves specific functions in the overall binding mechanism [2] [3].
The pyrrolopyrimidine ring system acts as the primary binding motif that occupies the adenosine triphosphate binding pocket of target kinases. This bicyclic aromatic system is capable of forming multiple hydrogen bonds with the hinge region residues, particularly through the nitrogen atoms at positions that enable optimal geometric positioning for interaction with backbone carbonyl and amide groups [6] [5]. The planar nature of this aromatic system allows for effective π-π stacking interactions with aromatic residues in the binding pockets of target proteins [6].
The central pyrazole ring serves as a critical linker that positions the other molecular components in optimal orientations for binding. The structure-activity relationship studies have shown that the incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is critical for FLT3 and cyclin-dependent kinase inhibition [5]. The pyrazole nitrogen atoms participate in hydrogen bonding networks that stabilize the inhibitor-protein complexes [4] [5].
The terminal phenyl ring, substituted with the methylpiperazinyl methyl group, extends into solvent-accessible regions of the binding pockets. This aromatic system can engage in hydrophobic interactions with lipophilic residues and provides a scaffold for attaching solubilizing groups. Research has shown that compounds substituted with relatively large conformationally constrained aromatic systems showed greatly reduced inhibitory activity, indicating that the size and positioning of these aromatic substituents must be carefully optimized [7].
Several functional groups in FN-1501 are essential for maintaining biochemical activity and proper target engagement. The carboxamide group connecting the pyrazole and phenyl rings is particularly critical, as it provides both hydrogen bonding capability and the appropriate geometric spacing between the core binding motif and the terminal substituted phenyl ring [2] [3] [5].
The carboxamide carbonyl oxygen serves as a hydrogen bond acceptor, while the amide nitrogen can function as a hydrogen bond donor when in the appropriate tautomeric form. This dual functionality allows the carboxamide group to participate in multiple protein-ligand interactions simultaneously [5]. Structure-activity relationship studies have demonstrated that modifications to this linking group can significantly impact both potency and selectivity profiles [4].
The methylpiperazine moiety represents another critical functional group that contributes to both binding affinity and selectivity. The tertiary amine nitrogen in the piperazine ring can exist in protonated form under physiological conditions, providing electrostatic interactions with negatively charged regions of target proteins [3] [8]. The methyl substitution on the piperazine nitrogen affects the basicity and steric properties of this group, influencing both binding kinetics and selectivity among different kinase targets [4].
The pyrrolopyrimidine core contains multiple nitrogen atoms that serve as critical hydrogen bond acceptors. These nitrogen atoms are positioned to interact with conserved hydrogen bond donors in the hinge regions of kinases, particularly with cysteine and other amino acid residues that form the characteristic binding patterns observed in kinase-inhibitor complexes [6] [5].
The pharmacophore model of FN-1501 encompasses several essential molecular features that are critical for its multi-kinase inhibitory activity. Based on computational analysis and structure-activity relationship studies, the pharmacophore consists of hydrogen bond donor sites, hydrogen bond acceptor sites, hydrophobic regions, and aromatic ring features [9] [10].
The primary hydrogen bond donor features are located at the pyrazole nitrogen-hydrogen group, the carboxamide nitrogen-hydrogen group, and the pyrrolo nitrogen-hydrogen in the pyrrolopyrimidine system. These donor sites are strategically positioned to interact with backbone carbonyl oxygen atoms in the hinge regions of target kinases [5] [6]. The spatial arrangement of these donor sites is critical for achieving the proper binding geometry required for high-affinity interactions.
Hydrogen bond acceptor features include the pyrimidine nitrogen atoms, the pyrazole nitrogen, the carboxamide carbonyl oxygen, and the tertiary amine nitrogen in the piperazine ring. These acceptor sites enable interactions with backbone amide hydrogen atoms and side chain donors in the kinase active sites [3] [6]. The distribution of these acceptor features across the molecule allows for multiple simultaneous interactions that contribute to binding stability and selectivity.
The hydrophobic pharmacophore features are primarily associated with the aromatic ring systems and the aliphatic portions of the piperazine ring. These regions interact with hydrophobic amino acid residues that line the binding pockets of target kinases, including leucine, valine, phenylalanine, and other lipophilic residues [6] [11]. The proper positioning of these hydrophobic features is essential for achieving optimal binding affinity and overcoming desolvation penalties associated with ligand binding.
Three-dimensional pharmacophore models for FN-1501 have been developed to understand the spatial relationships between essential molecular features and their target proteins. These models incorporate the conformational flexibility of the molecule and the dynamic nature of protein-ligand interactions [10] [9].
The pharmacophore model reveals that the pyrrolopyrimidine ring system must maintain a relatively planar conformation to enable optimal hydrogen bonding with hinge region residues. The pyrazole ring adopts a specific orientation that positions the carboxamide group for effective interaction with protein backbone atoms [5]. Molecular dynamics simulations have shown that this core region of the molecule exhibits limited conformational flexibility when bound to target kinases, indicating the importance of preorganized binding geometry [10].
The piperazinylmethylphenyl substituent demonstrates considerable conformational flexibility, allowing it to adapt to different binding pocket geometries in various target kinases. This flexibility contributes to the broad kinase selectivity profile observed for FN-1501 [3] [6]. The three-dimensional pharmacophore model indicates that this region can adopt multiple low-energy conformations while maintaining favorable interactions with protein residues.
Computational studies have identified specific distance constraints between pharmacophore features that are critical for activity. The distance between the primary hydrogen bond donor in the pyrrolopyrimidine system and the carboxamide acceptor is optimized for simultaneous interactions with hinge region residues [9]. Similarly, the spatial separation between hydrophobic regions and polar interaction sites follows patterns consistent with the architecture of kinase active sites [10].
FN-1501 forms multiple hydrogen bonds with target proteins, which are fundamental to its binding affinity and selectivity. Molecular docking studies have revealed specific hydrogen bonding patterns that occur consistently across different kinase targets [6] [5]. The pyrrolopyrimidine core forms critical hydrogen bonds with conserved hinge region residues, particularly with the backbone carbonyl oxygen of glutamic acid and the backbone amide groups of leucine residues [5].
In FLT3, FN-1501 establishes hydrogen bonds with Cys694 at distances of 1.98 and 2.47 angstroms, demonstrating the ability to form multiple contacts with a single residue [11]. Additionally, hydrogen bonding occurs with Asp829 at a distance of 2.57 angstroms, further stabilizing the protein-ligand complex [11]. These interactions are characteristic of type I kinase inhibitors that bind to the active conformation of the kinase domain.
Computational analysis of FN-1501 binding to ABCB1 transporter reveals hydrogen bond formation with Gln725, Gln990, and Tyr307 [6]. These interactions contribute to the strong binding affinity observed, with a calculated binding energy of -9.77 kcal/mol [6]. The ability to form hydrogen bonds with multiple residues simultaneously increases the stability of the protein-ligand complex and contributes to the specificity of binding.
The carboxamide group in FN-1501 serves as both a hydrogen bond donor and acceptor, enabling it to participate in cooperative hydrogen bonding networks. This dual functionality allows the molecule to form stabilizing interactions with multiple protein residues while maintaining the appropriate geometric constraints for optimal binding [5]. The strength and directionality of these hydrogen bonds are critical factors that determine the overall binding thermodynamics.
Hydrophobic interactions play a major role in the binding of FN-1501 to target proteins, contributing significantly to both binding affinity and selectivity. These interactions occur between the aromatic ring systems of FN-1501 and hydrophobic amino acid residues in the binding pockets of target kinases [6] [11] [7].
In the binding pocket of ABCB1 transporter, FN-1501 forms extensive hydrophobic interactions with residues including Tyr310, Tyr307, Ile306, Leu305, Phe303, Ala302, Trp232, Ala229, Ser228, Leu225, Leu339, Phe336, Gln990, Ala987, Met986, and Phe983 [6]. The molecule is positioned and stabilized in a hydrophobic cavity formed by these residues, demonstrating the importance of complementary shape and chemical properties for high-affinity binding.
The pyrrolopyrimidine ring system engages in hydrophobic contacts with aromatic residues in kinase active sites, including phenylalanine and tyrosine residues that are commonly found in ATP-binding pockets [11]. These π-π stacking interactions contribute to binding stability while also influencing the selectivity profile of FN-1501 among different kinase family members [7].
The piperazine ring, despite containing polar nitrogen atoms, also participates in hydrophobic interactions through its aliphatic carbon atoms. The cyclohexane-like conformation of the piperazine ring allows it to interact favorably with hydrophobic regions of protein binding pockets while maintaining its ability to form polar interactions through the nitrogen atoms [3] [11]. This dual nature of the piperazine moiety contributes to the overall binding affinity and influences the pharmacokinetic properties of the compound.
The phenyl ring substituted with the methylpiperazinyl group extends into regions of the binding pocket that accommodate bulky hydrophobic substituents. The aromatic character of this ring enables π-π stacking interactions with aromatic amino acid residues, while the attached substituent can engage in additional hydrophobic contacts with surrounding protein residues [11] [7].
Electrostatic interactions contribute to the binding affinity and selectivity of FN-1501 through both direct charge-charge interactions and dipole-dipole interactions. The molecule contains several polar functional groups that can participate in electrostatic interactions with charged and polar amino acid residues in target proteins [6] [11].
The basic nitrogen atoms in the piperazine ring can exist in protonated forms under physiological conditions, enabling cation-π interactions with aromatic amino acid residues such as phenylalanine and tryptophan [6]. Computational docking studies have identified specific cation-π interactions between the protonated piperazine nitrogen and Trp232 in the ABCB1 transporter binding site [6]. These interactions provide additional binding energy and contribute to the overall stability of the protein-ligand complex.
The pyrimidine nitrogen atoms in the pyrrolopyrimidine core participate in electrostatic interactions with positively charged regions of protein binding sites. These interactions can involve direct coordination with metal ions present in some kinase active sites or indirect interactions mediated by bound water molecules [5]. The electron-rich nature of these nitrogen atoms also enables them to interact favorably with electron-deficient regions of proteins.
The carboxamide group creates a significant dipole moment that can align favorably with the electrostatic field present in kinase active sites. This alignment contributes to the binding enthalpy and helps stabilize the preferred binding conformation of FN-1501 [5]. The polar nature of the carboxamide group also facilitates interactions with polar amino acid residues and can participate in water-mediated interactions that bridge the ligand and protein.
Electrostatic complementarity between FN-1501 and its target proteins extends beyond simple charge-charge interactions to include the alignment of molecular dipoles and quadrupoles. The aromatic ring systems in FN-1501 possess quadrupole moments that can interact favorably with complementary electrostatic fields in protein binding sites [7]. These higher-order electrostatic interactions contribute to binding specificity and can help explain the observed selectivity patterns among different kinase targets.
Computational docking studies have provided detailed insights into the binding modes of FN-1501 with various target proteins, revealing the molecular basis for its multi-kinase inhibitory activity. Docking simulations with ABCB1 transporter demonstrate that FN-1501 occupies the ligand binding site with high affinity, achieving a binding score of -9.77 kcal/mol [6]. The predicted binding mode shows the molecule adopting an extended conformation that maximizes contacts with the hydrophobic cavity formed by multiple amino acid residues.
In the ABCB1 binding site, FN-1501 is positioned with the pyrrolopyrimidine core oriented toward the deeper regions of the binding pocket, while the piperazinylmethylphenyl substituent extends toward the more solvent-accessible areas [6]. This orientation allows for optimal hydrogen bonding interactions with conserved residues while maintaining favorable hydrophobic contacts throughout the binding interface. The docking pose predicts that the molecule undergoes minimal conformational changes upon binding, suggesting a favorable preorganized binding conformation.
Docking studies with FLT3 kinase indicate that FN-1501 binds in a manner consistent with type I kinase inhibitors, occupying the ATP-binding pocket and forming critical interactions with hinge region residues [11]. The predicted binding mode shows the pyrrolopyrimidine system positioned to form hydrogen bonds with Cys694 and Asp829, while the aromatic ring systems engage in π-π stacking interactions with Phe691 [11]. This binding geometry is consistent with the observed selectivity profile and potency against FLT3.
Comparative docking analysis across multiple kinase targets reveals that FN-1501 adopts similar core binding modes while exhibiting flexibility in the positioning of peripheral substituents. This adaptability contributes to the broad kinase selectivity observed experimentally and suggests that the molecule can accommodate variations in binding pocket architecture among different kinase family members [3] [12]. The consistency of core interactions across targets supports the pharmacophore model and validates the structure-activity relationships observed in experimental studies.
Energy minimization studies of FN-1501 in complex with target proteins have provided quantitative assessments of binding stability and identified the relative contributions of different interaction types to overall binding affinity. These calculations reveal that the binding complexes achieve stable low-energy conformations with minimal structural distortion of both the ligand and protein components [6] [11].
The energy landscape analysis indicates that FN-1501 binds in well-defined energy minima that are separated from alternative binding modes by significant energy barriers. This finding suggests that the binding is both thermodynamically favorable and kinetically stable, contributing to the observed biological activity [6]. The depth of these energy minima correlates with the experimental binding affinities observed for different target proteins.
Decomposition of the binding energy reveals that hydrophobic interactions contribute the largest component to the overall binding affinity, followed by hydrogen bonding and electrostatic interactions [6]. The hydrophobic component accounts for approximately 60-70% of the total binding energy, reflecting the extensive network of hydrophobic contacts formed between FN-1501 and protein residues [6]. This analysis helps explain the importance of aromatic ring systems and hydrophobic substituents in maintaining high-affinity binding.
Energy minimization calculations also reveal the role of conformational entropy in binding thermodynamics. The relatively rigid structure of FN-1501 results in minimal entropy loss upon binding, contributing favorably to the overall binding free energy [11]. This preorganization effect is particularly important for achieving high binding affinity and selectivity, as it reduces the energetic cost associated with conformational restriction upon complex formation.
Molecular dynamics simulations have been employed to investigate the dynamic behavior of FN-1501 in complex with target proteins, providing insights into binding stability, conformational flexibility, and the temporal evolution of protein-ligand interactions [11] [13]. These simulations reveal that the binding complexes remain stable over extended simulation periods, with root mean square deviation values typically below 0.3-0.4 nanometers [11].
In simulations of the FLT3-FN-1501 complex, the ligand maintains its binding pose throughout 100-nanosecond trajectories, with minimal fluctuations in the core binding interactions [11]. The pyrrolopyrimidine system remains anchored in the hinge region through persistent hydrogen bonding, while the peripheral substituents exhibit modest flexibility that allows for dynamic optimization of hydrophobic contacts [11]. This behavior is consistent with stable, high-affinity binding and supports the experimental observations of potent FLT3 inhibition.
Hydrogen bond analysis from molecular dynamics trajectories reveals that key protein-ligand interactions are maintained for the majority of the simulation time, with average occupancies exceeding 80% for critical hydrogen bonds [11]. The temporal stability of these interactions correlates with the binding affinity and provides mechanistic insights into the molecular basis for inhibitory activity [11]. Fluctuations in hydrogen bond geometry are generally small and within the range expected for stable protein-ligand complexes.
Principal component analysis of molecular dynamics trajectories identifies the primary modes of motion in the protein-ligand complexes, revealing that the dominant motions involve collective movements of protein loops and secondary structure elements rather than ligand dissociation [11]. This finding indicates that the binding complexes are kinetically stable and that ligand residence time is likely to be extended, contributing to the observed biological efficacy [13]. The analysis also reveals correlated motions between different regions of the protein that may be important for allosteric communication and functional regulation.
Modifications to the ring systems in FN-1501 have profound effects on biochemical activity, providing insights into the structural requirements for optimal kinase inhibition. Studies of pyrrolopyrimidine core modifications reveal that this bicyclic system is essential for maintaining high-affinity binding to target kinases [4] [14]. Alternative heterocyclic systems such as purine derivatives have been investigated, showing that specific substitution patterns can modulate both potency and selectivity profiles [14].
Research on purine-based modifications has demonstrated that the introduction of trifluoromethyl groups at position 8 dramatically improved inhibitory activities against all tested kinases to nanomolar values [14]. Compounds bearing trifluoromethyl substitutions showed slight preferences for CDK4 and FLT3 compared to unmodified derivatives [14]. This enhancement is attributed to favorable hydrophobic interactions and electronic effects that optimize binding geometry and affinity.
The replacement of the pyrrolopyrimidine system with other fused heterocycles has been explored systematically. Triazolopyrimidine, pyrazolopyrimidine, and other isosteric replacements generally maintain activity but with altered selectivity profiles [7]. These modifications demonstrate that the basic nitrogen-containing heterocyclic framework is important for hinge region binding, but specific atomic arrangements can be optimized to achieve desired selectivity among kinase targets [7].
Ring size and substitution pattern modifications have revealed critical structure-activity relationships. The incorporation of bulky substituents such as cyclooctyl, cycloheptyl, and 4-methylcyclohexyl groups leads to derivatives that exhibit potent activity against all tested kinases with inhibitory concentrations below 300 nanomolar [14]. However, introduction of very large aromatic systems or highly constrained ring structures generally results in decreased activity, indicating size limitations in the binding pockets [7] [14].
Side chain modifications to FN-1501 have been extensively studied to understand the structure-activity relationships governing kinase selectivity and potency. The piperazinylmethylphenyl substituent represents a key region for optimization, as modifications to this side chain significantly influence both binding affinity and selectivity profiles [4] [1] [15].
Alterations to the piperazine ring, including replacement with other cyclic amines and modification of the nitrogen substitution pattern, have revealed the importance of basicity and steric properties for maintaining activity [1]. The methyl group on the piperazine nitrogen contributes to both binding affinity and selectivity, with removal or replacement leading to altered activity profiles [4]. These modifications affect the electrostatic interactions and hydrogen bonding capabilities of the molecule.
Linker modifications between the phenyl ring and piperazine moiety have been investigated to optimize the spatial positioning of the basic nitrogen atoms. Studies involving alkyl chains of varying lengths as linkers show that the optimal distance between the phenyl ring and piperazine nitrogen is critical for maintaining high-affinity binding [15]. Too short or too long linkers result in decreased activity, indicating specific geometric requirements for optimal protein-ligand interactions.
The phenyl ring itself has been subject to extensive modification, including substitution with electron-donating and electron-withdrawing groups. These studies reveal that the electronic properties of the aromatic ring influence binding affinity through effects on π-π stacking interactions and overall molecular polarization [1]. Specific substitution patterns can enhance selectivity for particular kinase targets while maintaining overall potency.
Replacement of the methylpiperazine group with other heterocyclic substituents has led to the identification of derivatives with improved pharmacological properties. Tetrahydropyran, morpholine, and other oxygen-containing heterocycles have been investigated as alternatives, showing that hydrogen bonding capabilities and conformational flexibility of the side chain are important factors [14]. These modifications can affect both target binding and pharmaceutical properties such as solubility and metabolic stability.
Functional group substitutions in FN-1501 provide opportunities to fine-tune biochemical activity and optimize pharmaceutical properties. The carboxamide linking group has been identified as a critical structural element, with modifications to this functional group significantly affecting both potency and selectivity [5] [4]. Alternative linking groups such as ureas, sulfonamides, and direct carbon-carbon bonds have been investigated with varying degrees of success.
Replacement of the carboxamide with bioisosteric groups reveals the importance of hydrogen bonding capability and geometric constraints. Sulfonamide derivatives generally maintain activity but exhibit altered selectivity profiles, attributed to differences in hydrogen bonding geometry and electronic properties [7]. These modifications demonstrate that the spatial relationship between the pyrazole core and phenyl substituent is critical for optimal binding.
Substitutions on the pyrazole ring itself have been explored to modulate both binding affinity and pharmaceutical properties. Introduction of halogen atoms, alkyl groups, and other substituents at available positions can enhance potency against specific targets while potentially improving selectivity [16]. The electronic effects of these substitutions influence the hydrogen bonding properties of the pyrazole nitrogen atoms and can affect the overall binding mode.
Modifications to the pyrrolopyrimidine system through functional group substitutions have revealed structure-activity relationships that govern hinge region binding. Substitution at the pyrrole nitrogen with various alkyl and aryl groups can modulate both potency and selectivity [14]. These modifications affect hydrogen bonding interactions with hinge region residues and can influence the overall binding orientation within kinase active sites.
The introduction of additional functional groups such as hydroxyl, amino, and carboxyl substituents has been investigated to enhance water solubility and pharmaceutical properties. These polar functional groups can improve drug-like properties while potentially providing additional interaction sites with target proteins [1]. However, such modifications must be carefully balanced to avoid disrupting critical binding interactions or introducing unfavorable interactions that reduce activity.